2-phenyl-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
4-(2-Phenylacetamido)benzenesulfonamide is a small molecular compound with the chemical formula C14H14N2O3SThis compound is characterized by the presence of a phenylacetamido group attached to a benzenesulfonamide moiety, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylacetamido)benzenesulfonamide typically involves the reaction of phenylacetic acid with 4-aminobenzenesulfonamide. The reaction is carried out under controlled conditions, often involving the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond . The reaction conditions may include:
Temperature: Typically maintained at room temperature to 50°C.
Solvent: Commonly used solvents include dichloromethane or dimethylformamide.
Catalysts: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Phenylacetamido)benzenesulfonamide may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistent product quality and yield. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylacetamido)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions for electrophilic substitution may include the use of nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(2-Phenylacetamido)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Phenylacetamido)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt cellular processes that are crucial for the survival and proliferation of cancer cells. The inhibition of carbonic anhydrase leads to alterations in pH regulation and metabolic pathways, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
4-(2-Phenylacetamido)benzenesulfonamide can be compared with other similar compounds, such as:
4-Phenylacetamido-benzenesulfonamide: Similar structure but lacks the specific substitution pattern of 4-(2-Phenylacetamido)benzenesulfonamide.
4-(2-Mercaptophenylacetamido)-benzenesulfonamide: Contains a mercapto group, which imparts different chemical properties and biological activities.
4-(3-Nitrophenyl)-ureido-benzenesulfonamide: Contains a nitro group, leading to distinct reactivity and applications.
The uniqueness of 4-(2-Phenylacetamido)benzenesulfonamide lies in its specific substitution pattern, which contributes to its selective inhibition of carbonic anhydrase and its potential therapeutic applications .
Properties
IUPAC Name |
2-phenyl-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c15-20(18,19)13-8-6-12(7-9-13)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H2,15,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDLYKTZCRIGNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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